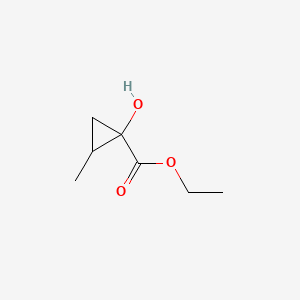

Ethyl 1-hydroxy-2-methylcyclopropanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-hydroxy-2-methylcyclopropanecarboxylate is a chemical compound with the CAS Number: 344248-71-1 . It has a molecular weight of 144.17 .

Molecular Structure Analysis

The molecular formula of this compound is C7H12O3 . The InChI Code is 1S/C7H12O3/c1-3-10-6(8)7(9)4-5(7)2/h5,9H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 144.17 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.Scientific Research Applications

Understanding Ethylene and Its Precursors in Plant Biology

Research has revealed the pivotal role of ethylene and its precursors in plant biology, including fruit ripening, senescence, and responses to environmental stimuli. The compound Ethyl 1-hydroxy-2-methylcyclopropanecarboxylate is closely related to ethylene's precursors, contributing to the understanding of ethylene's synthesis and action in plants. Studies have highlighted the utility of ethylene inhibitors like 1-methylcyclopropene (1-MCP) in delaying fruit ripening and extending the shelf life of various fruits and vegetables by inhibiting ethylene perception, underscoring the importance of ethylene and its precursors in postharvest technology (Watkins, 2006).

Polymer Chemistry Innovations

In the realm of polymer chemistry, this compound and related compounds have facilitated the development of new materials. For instance, the enzymatic polymerization of para-functionalized phenol derivatives, including those related to this compound, has opened new avenues for creating polymers with specific properties and applications. This research demonstrates the compound's relevance beyond plant biology, extending to material science and engineering (Pang, Ritter, & Tabatabai, 2003).

Role in Ethylene Biosynthesis and Signaling

Further studies delve into the mechanics of ethylene biosynthesis and signaling, where this compound-related research contributes to unraveling the complexities of this critical plant hormone pathway. The synthesis, accumulation, and transport of ethylene's precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), illustrate the nuanced control mechanisms plants use to regulate ethylene production, impacting fruit ripening, stress responses, and developmental processes. Insights into these pathways offer potential for agricultural innovations, including crop improvement strategies and enhanced postharvest preservation techniques (Bulens et al., 2011).

Inhibition of Ethylene Effects in Horticulture

The commercial application of ethylene inhibitors like 1-MCP, based on understanding the action of this compound and similar compounds, has revolutionized the storage and transport of fruits and vegetables. By blocking ethylene's action, 1-MCP extends the shelf life of apples, avocados, and other produce, reducing waste and improving economic efficiency for growers and retailers. This application is a direct result of foundational research into ethylene's role in plant physiology, highlighting the cross-disciplinary impact of chemical research in biology and agriculture (Hershkovitz, Saguy, & Pesis, 2005).

Enhancing Understanding of Plant Hormone Pathways

This compound-related studies contribute significantly to the broader understanding of plant hormone pathways, including ethylene's synthesis, signaling, and action mechanisms. By exploring how plants synthesize, perceive, and respond to ethylene, researchers can develop targeted approaches to manipulate these pathways, offering potential solutions to global challenges in agriculture, food security, and sustainability (Polko & Kieber, 2019).

properties

IUPAC Name |

ethyl 1-hydroxy-2-methylcyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-10-6(8)7(9)4-5(7)2/h5,9H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQKUIOKSROIBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2569453.png)

![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2569460.png)

![3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2569462.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]butanamide](/img/structure/B2569463.png)

![2,6-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2569470.png)